3-Iodo-L-tyrosine 3-Iodo-L-tyrosine 3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a 3-iodo-L-tyrosine zwitterion.
Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Monoiodo-tyrosine is a natural product found in Homo sapiens with data available.
3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).
Brand Name: Vulcanchem
CAS No.: 70-78-0
VCID: VC21539057
InChI: InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
SMILES: C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Molecular Formula: C9H10INO3
Molecular Weight: 307.08 g/mol

3-Iodo-L-tyrosine

CAS No.: 70-78-0

Cat. No.: VC21539057

Molecular Formula: C9H10INO3

Molecular Weight: 307.08 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-L-tyrosine - 70-78-0

CAS No. 70-78-0
Molecular Formula C9H10INO3
Molecular Weight 307.08 g/mol
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid
Standard InChI InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Standard InChI Key UQTZMGFTRHFAAM-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O
SMILES C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Canonical SMILES C1=CC(=C(C=C1CC(C(=O)O)N)I)O
Melting Point 205 °C

Chemical Identity and Properties

3-Iodo-L-tyrosine (CAS No. 70-78-0) is an organoiodine compound with the molecular formula C₉H₁₀INO₃ and a molecular weight of 307.09. It is characterized by the addition of an iodine atom at the 3-position of L-tyrosine's aromatic ring . The compound is also known by several synonyms including Iodotyrosine, 3-Iodo-Tyr-OH, and H-TYR(3-I)-OH .

Physical and Chemical Properties

3-Iodo-L-tyrosine exhibits specific physicochemical characteristics that influence its handling, storage, and applications in research settings. Table 1 summarizes these key properties:

PropertyValue
Physical formSolid
ColorWhite to off-white
Melting point210 °C (with decomposition)
Boiling point391.0±42.0 °C (Predicted)
Density1.7280 (estimate)
SolubilitySoluble in dilute aqueous acid
pKa2.21±0.20 (Predicted)
Recommended storage temperature-20°C
Stability characteristicsHygroscopic, Light Sensitive

The compound is typically stored at low temperatures (-20°C) due to its light sensitivity. It exhibits hygroscopicity, meaning it readily absorbs moisture from the surrounding environment, which necessitates proper storage conditions to maintain its integrity . When handling this compound, researchers should consider its sensitivity to light and humidity to prevent degradation.

Biochemical and Physiological Roles

3-Iodo-L-tyrosine has significant biochemical and physiological functions, particularly in relation to thyroid metabolism and enzyme inhibition. Understanding these roles provides insight into both normal physiological processes and pathological conditions.

Role in Thyroid Biochemistry

In thyroid physiology, 3-Iodo-L-tyrosine functions as part of a novel flavoprotein system responsible for iodide salvage . This process is crucial for efficient utilization of iodine, an element essential for thyroid hormone synthesis. The recycling of iodine from iodinated compounds helps maintain appropriate levels of this relatively scarce element within the thyroid gland.

Enzyme Inhibition Properties

One of the most well-documented biochemical roles of 3-Iodo-L-tyrosine is its inhibitory effect on tyrosine hydroxylase, the enzyme that catalyzes the conversion of tyrosine to levodopa (L-DOPA) . This inhibition has significant implications for catecholamine biosynthesis, as L-DOPA is a precursor for dopamine, norepinephrine, and epinephrine. The compound has been specifically used as a tyrosine hydroxylase inhibitor in studies involving Drosophila and silkworm pupae .

Pathological Implications

When iodotyrosine deiodinase enzyme function is impaired, elevated levels of 3-Iodo-L-tyrosine can be detected in both serum and urine. This biochemical abnormality is associated with severe hypothyroidism and goiter development . The accumulation of iodinated tyrosine derivatives represents a disruption in normal thyroid hormone metabolism and can serve as a diagnostic marker for certain thyroid disorders.

Research Applications

3-Iodo-L-tyrosine has found valuable applications in scientific research, particularly in genetic code expansion and enzyme studies. These applications leverage the compound's unique properties to advance understanding in molecular biology and biochemistry.

Genetic Code Expansion

A particularly innovative application of 3-Iodo-L-tyrosine involves its use in expanding the genetic code of eukaryotic systems. Researchers have engineered Escherichia coli tyrosyl-tRNA synthetase (TyrRS) with specific mutations (Y37V and Q195C) that enable the enzyme to recognize 3-Iodo-L-tyrosine preferentially over L-tyrosine . This genetic engineering breakthrough allows for the incorporation of this non-standard amino acid into proteins, expanding the repertoire of amino acids beyond the canonical 20.

High-resolution structural studies (2.0-Å resolution) have revealed the molecular basis for this selective recognition. The γ-methyl group of Val-37 and the sulfur atom of Cys-195 in the mutant TyrRS form van der Waals contacts with the iodine atom of 3-Iodo-L-tyrosine . These interactions are critical for the specific recognition of the iodinated amino acid. The Y37V mutation functions primarily to eliminate steric repulsion with the iodine atom, while the Q195C mutation reduces the misrecognition of L-tyrosine .

Tyrosinase Inhibition Studies

3-Iodo-L-tyrosine also serves as a valuable tool in enzymology, particularly in studies of tyrosinase inhibition. Tyrosinase (EC 1.14.18.1) catalyzes the hydroxylation of L-tyrosine to L-DOPA, a critical step in melanin biosynthesis. Research has demonstrated that 3-Iodo-L-tyrosine exhibits a mixed type of inhibition toward tyrosinase .

Table 2 presents the enzymatic kinetic parameters observed in the presence of varying concentrations of 3-Iodo-L-tyrosine:

ConditionVmax (mM × min⁻¹)Km (mM)
L-Tyr alone558 ± 30.24 ± 0.02
L-Tyr + 1 mM 3-Iodo-L-Tyr397 ± 330.28 ± 0.05
L-Tyr + 2 mM 3-Iodo-L-Tyr359 ± 130.32 ± 0.03
L-Tyr + 3 mM 3-Iodo-L-Tyr307 ± 40.39 ± 0.01

The mixed inhibition pattern is characterized by changes in both Vmax and Km parameters, with Vmax decreasing and Km increasing as inhibitor concentration rises. This suggests that 3-Iodo-L-tyrosine can bind to both the free enzyme and the enzyme-substrate complex, with a competitive inhibition constant (Ki) of 5.6 ± 0.9 mM . This type of inhibition pattern has been observed with other compounds, including certain carvacrol derivatives and terephthalic acid.

Structural Recognition Mechanisms

Understanding the structural basis for 3-Iodo-L-tyrosine recognition by various enzymes provides valuable insights into molecular recognition principles that can inform drug design and protein engineering efforts.

Interactions in Engineered TyrRS

The specific recognition of 3-Iodo-L-tyrosine by the engineered 37V195C mutant of E. coli TyrRS reveals important details about selective molecular recognition. Structural studies have shown that the amino acid-binding pocket of this mutant is optimized for specific 3-Iodo-L-tyrosine recognition .

Conserved Binding Features

The comparison of the 37V195C TyrRS mutant structure complexed with a tyrosyladenylate analogue to the wild-type TyrRS structure reveals that the binding sites superpose well, with conserved recognition patterns for the amino acid moiety . This conservation of binding features across different reaction steps underscores the robustness of the discrimination mechanism that allows the 37V195C TyrRS mutant to selectively recognize 3-Iodo-L-tyrosine over L-tyrosine.

Related Compounds

3-Iodo-L-tyrosine belongs to a family of halogenated tyrosine derivatives that have distinct but related properties and functions. Understanding the relationships between these compounds provides a broader context for appreciating the unique characteristics of 3-Iodo-L-tyrosine.

Comparison with 3,5-Diiodo-L-tyrosine

A related compound is 3,5-Diiodo-L-tyrosine (CAS Registry Number: 300-39-0), which contains two iodine atoms on the aromatic ring of tyrosine . This compound has a higher molecular weight (432.98) compared to 3-Iodo-L-tyrosine (307.09) due to the presence of an additional iodine atom . Both compounds play roles in thyroid biochemistry, but their specific functions and properties differ due to the variation in iodination pattern.

The structural and chemical differences between these compounds influence their biological activities, pharmacokinetics, and applications in research and medicine. Understanding these differences is crucial for researchers working with iodinated tyrosine derivatives.

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